molecular formula C12H13N3O2S B2544317 6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 2380193-88-2

6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2544317
CAS No.: 2380193-88-2
M. Wt: 263.32
InChI Key: ALMUEMFRLUQROP-UHFFFAOYSA-N
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Description

6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of azetidine, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Azetidine Moiety: The azetidine ring is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the thieno[2,3-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[2,3-d]pyrimidine ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, each with potential unique biological activities.

Scientific Research Applications

6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidin-4-ones: These compounds also feature a pyrimidine ring and are studied for their antibacterial and anticancer properties.

Uniqueness

6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile therapeutic agent.

Properties

IUPAC Name

6-(azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-8-10(13-6-14(2)11(8)16)18-9(7)12(17)15-4-3-5-15/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMUEMFRLUQROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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